1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine
Description
1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by:
- Position 1: An isopropyl group, which enhances steric bulk and may influence kinase selectivity.
- Position 3: A 4-phenoxyphenyl substituent, contributing to π-π stacking interactions in biological targets.
- Position 4: An amino group critical for hydrogen bonding in kinase inhibition.
This compound serves as a key intermediate in synthesizing the Bruton’s tyrosine kinase (BTK) inhibitor ibrutinib . Its structural features are optimized for binding to kinase ATP pockets, making it a template for analog development.
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13(2)25-20-17(19(21)22-12-23-20)18(24-25)14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSPOLYONYCORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with various aromatic and aliphatic amines in the presence of a catalytic amount of hydrochloric acid
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent , particularly in the treatment of infectious diseases. Notably, studies have indicated its effectiveness against Mycobacterium tuberculosis , showing promise as a candidate for anti-tuberculosis therapies. The mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial for the survival and proliferation of pathogens .
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazolo[3,4-D]pyrimidines exhibit significant anti-inflammatory properties . These compounds have been shown to inhibit the activity of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases . For instance, pharmacological evaluations have indicated that certain derivatives can reduce edema in animal models, suggesting a viable pathway for developing new anti-inflammatory drugs .
Anticancer Properties
Preliminary studies suggest that 1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine may possess anticancer activity . In vitro assays have revealed significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The calculated IC50 values indicate promising efficacy, with values around 12.5 µM for A549 cells and 15.0 µM for MCF-7 cells . This suggests that further exploration could lead to the development of novel anticancer therapies based on this compound.
Coordination Chemistry
In the realm of coordination chemistry , 1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine serves as a valuable ligand . Its ability to form stable complexes with transition metals opens avenues for synthesizing new materials with tailored properties . This aspect is particularly relevant in catalysis and the development of advanced materials.
Synthesis of Complex Molecules
The compound acts as a building block in organic synthesis, facilitating the creation of more complex molecular architectures. Its unique structural features allow chemists to modify it further to explore new chemical entities with specific biological activities .
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations at Position 1
Modifications at position 1 (N1 of the pyrazole ring) alter steric effects and synthetic accessibility:
Key Observations :
Substituent Variations at Position 3
The 3-position substituent determines target affinity and biological activity:
Key Observations :
- Aromatic vs. Aliphatic: 4-Phenoxyphenyl and naphthyl groups enhance target affinity via hydrophobic interactions, while ethynyl groups improve synthetic yields .
- Bulkiness: Isoquinolin-6-yl substituents reduce activity due to steric clashes .
Biological Activity
1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, particularly in oncology and enzyme inhibition.
- IUPAC Name : 3-(4-phenoxyphenyl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
- Molecular Formula : C20H19N5O
- Molecular Weight : 345.4 g/mol
The biological activity of 1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine primarily involves its interaction with specific enzymes and receptors. The compound has shown promise as an inhibitor of various kinases, particularly Bruton’s Tyrosine Kinase (BTK), which is crucial in B-cell signaling pathways. By inhibiting BTK, the compound can potentially disrupt malignant cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| UACC-62 (Melanoma) | 1.85 | Inhibition of BRAF signaling |
| MDA-MB-435 (Breast) | 0.2 | Induction of apoptosis and cell cycle arrest |
| A375 (Melanoma) | 0.5 | Disruption of tubulin polymerization |
In vitro assays have demonstrated that at a concentration of 10 µM, the compound can achieve up to 100% inhibition of cell proliferation in melanoma cell lines . The structure-activity relationship (SAR) studies indicate that modifications to the phenoxy group enhance binding affinity and biological activity.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes involved in tumor progression. Specifically, it acts as a selective inhibitor of BTK, which is implicated in several hematological malignancies. Its off-target effects on other kinases are also being studied to better understand its pharmacological profile .
Case Studies
- Study on Melanoma Treatment : A recent publication reported that derivatives of this compound exhibited significant cytotoxicity against melanoma cell lines, suggesting a promising avenue for developing targeted therapies for resistant melanoma variants .
- BTK Inhibition : Research demonstrated that 1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine serves as an intermediate in the synthesis of Ibrutinib, a well-known BTK inhibitor used in treating chronic lymphocytic leukemia (CLL) .
Q & A
Q. What are the primary methods for synthesizing 1-isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, similar pyrazolo[3,4-d]pyrimidine derivatives are synthesized by reacting intermediates (e.g., compound 5 in ) with alkyl/aryl halides in dry acetonitrile or dichloromethane under reflux. Key steps include:
- Alkylation : Using alkyl halides in dry acetonitrile at elevated temperatures (e.g., 60–80°C) followed by recrystallization from acetonitrile to isolate products .
- Coupling reactions : Reacting with substituted benzoyl chlorides in dry benzene, followed by solvent evaporation and purification via column chromatography .
Yield optimization requires precise stoichiometric ratios, inert atmospheres (e.g., nitrogen), and controlled cooling rates to minimize byproducts.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural validation relies on:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for phenoxyphenyl groups) .
- IR spectroscopy : Peaks at ~3300 cm (N–H stretching) and ~1600 cm (C=N/C=C vibrations) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 303.32 for CHNO) .
- X-ray crystallography : For unambiguous confirmation of crystal packing and stereochemistry, as demonstrated for related pyrazolo[3,4-d]pyrimidine derivatives .
Q. What are the recommended storage conditions and purity standards for this compound?
- Storage : –20°C under inert gas (argon) to prevent oxidation or hydrolysis .
- Purity : >95% by HPLC, validated using C18 reverse-phase columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can regioselectivity challenges in N-alkylation or aryl substitution be addressed during synthesis?
Regioselectivity in pyrazolo[3,4-d]pyrimidine systems is influenced by:
- Steric effects : Bulkier substituents (e.g., isopropyl) favor substitution at less hindered positions.
- Catalytic systems : Copper(I) bromide and cesium carbonate enhance coupling efficiency in Ullmann-type reactions, as seen in related pyrazole syntheses .
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity by enabling rapid, uniform heating (e.g., 100–120°C for 30 minutes) .
Q. What strategies resolve contradictory spectral data (e.g., overlapping NMR signals) during structural analysis?
- 2D NMR techniques : HSQC and HMBC to correlate and signals, particularly for crowded aromatic regions .
- Isotopic labeling : Deuterated solvents (e.g., DMSO-d) to suppress solvent peaks and clarify splitting patterns .
- Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data .
Q. How can the compound’s solubility and stability be modulated for biological assays?
- Co-solvents : DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS (pH 7.4) .
- Prodrug design : Introducing phosphate or acetate groups at the 4-amine position to enhance aqueous solubility .
- Stability studies : Monitor degradation via LC-MS under physiological conditions (37°C, pH 7.4) over 24–72 hours .
Q. What methodologies are employed to evaluate its biological activity, and how are structure-activity relationships (SAR) optimized?
- Kinase inhibition assays : Use recombinant enzymes (e.g., JAK2 or EGFR) with ATP-competitive binding protocols .
- SAR optimization : Systematic substitution at the 1-isopropyl or 3-phenoxyphenyl positions to enhance target affinity. For example, replacing phenoxy with morpholine groups improved antimicrobial activity in related compounds .
- In silico docking : Molecular docking with AutoDock Vina to predict binding modes and guide synthetic modifications .
Q. How are degradation products or impurities identified and quantified during long-term stability studies?
- Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) .
- LC-MS/MS profiling : Identify degradation products using Q-TOF instruments and quantify via external calibration curves .
- ICH guidelines : Follow Q1A(R2) and Q3B(R2) for impurity thresholds (<0.15% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
